N-[1-(Aminomethyl)cyclopropyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Aminomethyl)cyclopropyl]butanamide is a chemical compound with the molecular formula C₈H₁₆N₂O. It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a butanamide structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)cyclopropyl]butanamide typically involves the reaction of cyclopropylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)cyclopropyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[1-(Aminomethyl)cyclopropyl]butanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to modulation of biological activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(Aminomethyl)cyclopropyl]acetamide
- N-[1-(Aminomethyl)cyclopropyl]propionamide
- N-[1-(Aminomethyl)cyclopropyl]benzamide
Uniqueness
N-[1-(Aminomethyl)cyclopropyl]butanamide is unique due to its specific structural features, such as the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.
Biological Activity
N-[1-(Aminomethyl)cyclopropyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to an amine and a butanamide moiety. This unique structure contributes to its biological activity, particularly in modulating various biochemical pathways.
Synthesis
The synthesis of this compound typically involves the following steps:
- Cyclopropyl Formation : Utilizing cyclopropyl precursors through standard organic reactions.
- Amidation : The introduction of the butanamide group via coupling reactions, often employing coupling agents to enhance yield.
- Purification : Final purification through chromatography to isolate the desired compound.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. A study highlighted that derivatives of cyclopropyl compounds often show enhanced antimicrobial effects against various pathogens, including resistant strains of bacteria .
Inhibition of Enzymatic Activity
This compound has been investigated for its ability to inhibit specific enzymes, particularly proteases involved in disease mechanisms. For example, inhibitors targeting cathepsin C (CatC) have shown promise in treating inflammatory conditions such as rheumatoid arthritis by reducing proteolytic activity in neutrophils .
Case Studies and Research Findings
- Case Study 1 : In a study on rheumatoid arthritis models, the administration of a related compound demonstrated a statistically significant reduction in arthritis scores and paw thickness, indicating anti-arthritic activity .
- Case Study 2 : A pharmacological evaluation revealed that cyclopropyl derivatives could modulate inflammatory responses effectively, suggesting potential use in treating inflammatory diseases .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : By binding to active sites of enzymes such as CatC, it prevents substrate access, thereby inhibiting their activity.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in inflammation and immune responses.
Comparative Biological Activity Table
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]butanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-3-7(11)10-8(6-9)4-5-8/h2-6,9H2,1H3,(H,10,11) |
InChI Key |
PXFABCXMASJDBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.